

spectroscopic data (NMR, IR, MS) for (4-pentylphenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-pentylphenyl)boronic Acid

Cat. No.: B106840

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(4-pentylphenyl)boronic acid**

Introduction: The Imperative for Rigorous Spectroscopic Analysis

(4-pentylphenyl)boronic acid (CAS: 121219-12-3) is a member of the arylboronic acid family, a class of compounds indispensable to modern organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in creating complex organic molecules for drug discovery and materials science necessitates unambiguous structural confirmation and purity assessment. Spectroscopic analysis provides the definitive fingerprint for the molecule, ensuring its identity and quality before its application in sensitive downstream processes.

While comprehensive, publicly archived experimental spectra for this specific molecule are not readily available, this guide will leverage foundational spectroscopic principles and data from closely related analogs to build a detailed and predictive analysis of its expected spectral characteristics. As application scientists, we are often tasked with characterizing novel or sparsely documented compounds; this guide therefore follows the logical process of prediction, interpretation, and methodological consideration that defines such analytical work.

Molecular Structure and Key Features

The structure of **(4-pentylphenyl)boronic acid** combines three distinct chemical motifs that will govern its spectroscopic behavior: a saturated n-pentyl alkyl chain, a para-substituted benzene ring, and the boronic acid functional group [-B(OH)₂]. Each of these components will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 1: Chemical structure of **(4-pentylphenyl)boronic acid** with key carbon atoms labeled for NMR discussion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(4-pentylphenyl)boronic acid**, we will predict the ¹H, ¹³C, and ¹¹B NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Causality
~8.2	s (broad)	2H	B(OH) ₂	Protons on the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, leading to a broad singlet. Its chemical shift can be highly variable.
~7.8 - 7.9	d	2H	Ar-H (ortho to - B(OH) ₂)	These protons are deshielded by the electron-withdrawing nature of the adjacent boronic acid group. They appear as a doublet due to coupling with the meta protons.
~7.2 - 7.3	d	2H	Ar-H (ortho to pentyl)	These protons are ortho to the electron-donating alkyl group and are therefore more shielded than their counterparts. They appear as a doublet from

coupling to the meta protons.

~2.6 t 2H Ar-CH₂-

The benzylic protons are deshielded by the aromatic ring. They will appear as a triplet due to coupling with the adjacent CH₂ group of the pentyl chain.

~1.6 m (quintet) 2H -CH₂-CH₂-CH₂-

This signal corresponds to the second methylene group in the chain. It will be a multiplet (predicted as a quintet) from coupling to the benzylic and the third CH₂ group.

~1.3 m 4H -CH₂-CH₂-CH₂-CH₃

These two central methylene groups have very similar electronic environments and are expected to overlap, forming a complex multiplet.

~0.9	t	3H	-CH ₃	The terminal methyl group protons are the most shielded and will appear as a triplet due to coupling with the adjacent CH ₂ group.
------	---	----	------------------	---

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(4-pentylphenyl)boronic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can better solubilize the compound and allows for clearer observation of the acidic B(OH)₂ protons.
- Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
- Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay (D1) of at least 1-2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
- Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Fourier transform the data, and then perform phase and baseline corrections.
- Analysis: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm). Integrate all peaks and determine the chemical shifts and coupling constants (J-values) for each multiplet.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Causality
~145	C-CH ₂ (ipso-carbon)	The aromatic carbon attached to the pentyl group. Its chemical shift is influenced by the alkyl substituent.
~135	C-H (ortho to -B(OH) ₂)	Aromatic carbons ortho to the boronic acid are deshielded.
~130 (broad)	C-B(OH) ₂ (ipso-carbon)	The carbon directly bonded to the boron atom. This signal is often broadened and may have low intensity due to quadrupolar relaxation of the boron nucleus, sometimes making it difficult to observe ^[1] .
~128	C-H (ortho to pentyl)	Aromatic carbons ortho to the alkyl group are more shielded than those ortho to the boronic acid.
~36	Ar-CH ₂ -	The benzylic carbon.
~32	Ar-CH ₂ -CH ₂ -	Alkyl chain carbon.
~31	-CH ₂ -CH ₂ -CH ₃	Alkyl chain carbon.
~22	-CH ₂ -CH ₃	Alkyl chain carbon.
~14	-CH ₃	The terminal methyl carbon, which is the most shielded.

Predicted ¹¹B NMR Spectrum

¹¹B NMR is a crucial technique for directly probing the boron atom.^{[2][3]}

- Expected Chemical Shift: For a neutral, trigonal (sp²-hybridized) arylboronic acid in a non-coordinating solvent, a single, relatively broad peak is expected in the range of δ 28-34 ppm.

[2] The broadness is due to the quadrupolar nature of the boron nucleus.

- Significance: This analysis confirms the presence of the boronic acid functionality. If the compound were to form a tetrahedral (sp^3 -hybridized) boronate ester or complex (e.g., with a diol), this signal would shift significantly upfield to around δ 5-15 ppm.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Bond	Rationale and Causality
3200 - 3600 (very broad)	O-H Stretch	O-H	The hydroxyl groups of the boronic acid form strong intermolecular hydrogen bonds, resulting in a very broad and prominent absorption band. This is a key signature for this functional group.
3000 - 3100	Aromatic C-H Stretch	C-H (sp ²)	Stretching of C-H bonds on the benzene ring, typically appearing just above 3000 cm ⁻¹ .
2850 - 2960	Aliphatic C-H Stretch	C-H (sp ³)	Asymmetric and symmetric stretching of C-H bonds in the pentyl chain's CH ₂ and CH ₃ groups.
~1600, ~1480	C=C Ring Stretch	C=C	Vibrations of the carbon-carbon double bonds within the aromatic ring.
~1350 - 1410 (strong)	B-O Stretch	B-O	The asymmetric stretching of the boron-oxygen single bond is a characteristic and strong absorption for boronic acids. ^[4]

~1020 - 1090	C-O Stretch	C-O	Stretching of the carbon-oxygen single bonds.
~830	C-H Out-of-Plane Bend	C-H (Aromatic)	This bending vibration is characteristic of a 1,4- (para) substituted benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of the solid **(4-pentylphenyl)boronic acid** powder directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio over the range of 4000-400 cm⁻¹.
- Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the key absorption bands corresponding to the functional groups of the molecule.

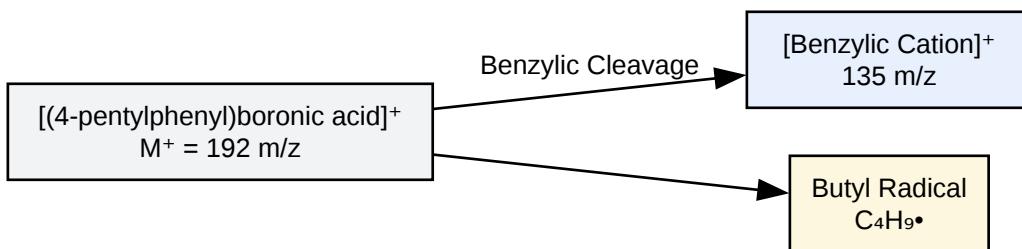
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

- Molecular Formula: $C_{11}H_{17}BO_2$
- Molecular Weight: 192.06 g/mol
- Predicted Molecular Ion (M^+): A peak at m/z 192 is expected, corresponding to the intact molecule. Due to the natural abundance of boron isotopes, ^{11}B (80.1%) and ^{10}B (19.9%), the molecular ion region will show two peaks: one at m/z 192 (for $C_{11}H_{17}^{11}BO_2$) and a smaller one at m/z 191 (for $C_{11}H_{17}^{10}BO_2$), with an intensity ratio of approximately 4:1.

Predicted Fragmentation Pathway

The most likely fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), as this results in a stable benzylic carbocation.



[Click to download full resolution via product page](#)

Figure 2: Predicted major fragmentation pathway for **(4-pentylphenyl)boronic acid** in EI-MS.

- Key Fragment: The most significant fragment is expected at m/z 135. This corresponds to the loss of a butyl radical ($\cdot C_4H_9$, 57 amu) from the molecular ion. This fragment represents the stable $[CH_2(C_6H_4)B(OH)_2]^+$ cation. The observation of this fragment would be strong evidence for the presence of the pentyl chain attached to the phenylboronic acid core.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of **(4-pentylphenyl)boronic acid**. 1H and ^{13}C NMR would elucidate the precise carbon-hydrogen framework, while ^{11}B NMR would confirm the chemical state of the boron atom. FTIR spectroscopy would verify the presence of all key functional groups, especially the characteristic O-H and B-O stretches of the boronic acid moiety. Finally, mass spectrometry would confirm the molecular weight and provide

fragmentation data consistent with the proposed structure, particularly through the indicative benzylic cleavage of the pentyl group. This integrated spectroscopic approach ensures the structural integrity and identity of this valuable synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) for (4-pentylphenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106840#spectroscopic-data-nmr-ir-ms-for-4-pentylphenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com